The combination of a chlorine atom and a trifluoromethyl group makes 2-Chloro-5-(trifluoromethyl)pyridine a valuable building block for organic synthesis. The presence of these functional groups can influence the reactivity of the molecule, allowing researchers to create novel compounds with specific properties.
In medicinal chemistry, the introduction of fluorinated groups like the trifluoromethyl group can enhance the drug-like properties of a molecule. This includes factors like bioavailability and metabolic stability. Research suggests that incorporating such groups can lead to more potent and selective drugs []. 2-Chloro-5-(trifluoromethyl)pyridine could potentially serve as a precursor for the development of new pharmaceutical candidates.
The aromatic structure and the electron-withdrawing nature of the chlorine and trifluoromethyl substituents might impart interesting properties to 2-Chloro-5-(trifluoromethyl)pyridine for material science applications. These properties could include:
Further research is needed to explore these possibilities. Studies on related pyridine derivatives indicate potential applications in organic light-emitting diodes (OLEDs) and other functional materials [].
2-Chloro-5-(trifluoromethyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. Its molecular formula is CHClFN, and it has gained attention in various fields due to its unique chemical properties and biological activities. The trifluoromethyl group imparts significant lipophilicity and metabolic stability, making this compound particularly interesting for pharmaceutical applications.
Research indicates that 2-chloro-5-(trifluoromethyl)pyridine exhibits notable biological activities, including:
Several methods are employed to synthesize 2-chloro-5-(trifluoromethyl)pyridine:
2-Chloro-5-(trifluoromethyl)pyridine finds applications primarily in:
Studies on interaction mechanisms involving 2-chloro-5-(trifluoromethyl)pyridine focus on its reactivity with various biological targets. Research indicates that its trifluoromethyl group significantly influences binding affinity and selectivity in enzyme interactions, although detailed studies are ongoing to elucidate specific pathways and effects.
Several compounds share structural similarities with 2-chloro-5-(trifluoromethyl)pyridine. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Trifluoromethylpyridine | Trifluoromethyl group at position 3 | Precursor for chlorination reactions |
| 2-Chloro-3-trifluoromethylpyridine | Chlorine at position 2, trifluoromethyl at position 3 | Different substitution pattern affecting reactivity |
| 5-Trifluoromethylpyridine | Trifluoromethyl group at position 5 | Lacks chlorine substitution, altering reactivity |
| 2-Fluoro-5-(trifluoromethyl)pyridine | Fluoro group instead of chloro | Different halogen affecting electronic properties |
The unique combination of chlorine and trifluoromethyl groups in 2-chloro-5-(trifluoromethyl)pyridine enhances its lipophilicity and reactivity compared to its analogs, making it particularly valuable in synthetic chemistry and agricultural applications.
Vapor-phase chlorination represents one of the most established synthetic routes for producing 2-chloro-5-(trifluoromethyl)pyridine from 3-trifluoromethylpyridine as the starting material [1] [2]. This methodology employs high-temperature gas-phase reactions under carefully controlled conditions to achieve selective chlorination at the desired position on the pyridine ring.
The optimal reaction conditions for vapor-phase chlorination involve temperatures ranging from 250°C to 450°C, with the preferred temperature window being 300°C to 380°C [1] [2]. The process utilizes copper-based catalysts, specifically copper oxides, chlorides, or fluorides, which can be employed either as fixed bed or fluidized bed systems [1] [2]. The catalyst composition typically consists of 7.5% copper by weight supported on aluminum trifluoride with a mean particle size of 150 micrometers [1].
Detailed experimental conditions demonstrate the effectiveness of this approach. In a typical fluidized bed reactor setup, 3-trifluoromethylpyridine is introduced at a rate of 1 mole per hour in a nitrogen carrier stream and pre-heated to 220°C [1]. The reaction mixture contains 2.5 moles of chlorine and 6 moles of nitrogen per mole of 3-trifluoromethylpyridine, with the fluidized bed maintained at 230°C and a residence time of 17 seconds [1]. Under these conditions, the primary product obtained is 3-chloro-5-trifluoromethylpyridine, which can be further processed to yield the desired 2-chloro-5-(trifluoromethyl)pyridine [1].
Higher temperature conditions at 360°C with increased chlorine ratios (9.5 moles of chlorine per mole of substrate) and residence times of 18 seconds result in the formation of 2,3-dichloro-5-trifluoromethylpyridine as the major product [1]. This demonstrates the temperature and stoichiometry dependence of the reaction selectivity.
The process offers several advantages including high conversion rates, the ability to operate continuously, and the potential for product separation via fractional distillation [1] [2]. The use of inert diluents such as nitrogen or organic solvents like carbon tetrachloride helps control reaction temperature and prevents unwanted side reactions [1] [2].
Liquid-phase chlorination methodologies provide alternative synthetic pathways that operate under milder temperature conditions compared to vapor-phase processes [3] [4] [5]. These approaches typically employ radical initiators or photochemical activation to promote chlorination reactions in the liquid phase.
Thermal liquid-phase chlorination processes operate at temperatures between 150°C and 225°C with chlorine to pyridine weight ratios greater than 4:1 [4]. The reactions are conducted non-catalytically in well-mixed diluent systems that produce 1 mole or less of hydrogen chloride per mole of diluent [4]. These conditions yield mixtures rich in polychlorinated pyridines with yields ranging from 50% to 68% [4].
Photochemical chlorination represents a more selective approach within liquid-phase methodologies [5] [6]. Recent advances in photolytic chlorination of halogenated pyridines utilize molecular chlorine under controlled irradiation conditions [6]. The process operates at temperatures ranging from 150°C to 205°C with significantly improved yields of 60% to 85% compared to thermal methods [5]. The photochemical activation enables better control over reaction selectivity and reduces the formation of unwanted by-products.
Radical-initiated systems employ peroxide initiators or azobisisobutyronitrile (AIBN) to generate chlorine radicals that subsequently attack the pyridine ring [7]. These systems typically operate at temperatures of 160°C to 195°C with chlorine to substrate ratios of 3:1 to 10:1 [7]. The use of radical initiators allows for better control over the chlorination process and can lead to yields of 45% to 75% [7].
The molecular mechanism of liquid-phase radical chlorination involves the generation of chlorine atoms through thermal or photochemical homolysis of molecular chlorine [8]. These chlorine atoms then abstract hydrogen atoms from the pyridine ring or add directly to the aromatic system, followed by subsequent reactions that lead to chlorinated products [8].
Modern catalytic approaches have revolutionized the synthesis of 2-chloro-5-(trifluoromethyl)pyridine by enabling regioselective functionalization under controlled conditions [9] [10]. These systems employ transition metal catalysts to achieve high selectivity and functional group tolerance.
Copper-based catalytic systems demonstrate exceptional selectivity for β-position chlorination of trifluoromethylpyridines [1] [2]. The active species consist of copper oxides, chlorides, or fluorides supported on various materials including aluminum fluoride, alumina, silica, or silica-alumina [1] [2]. These systems operate at temperatures of 300°C to 380°C and achieve yields of 65% to 85% with residence times as short as 1 to 60 seconds [1] [2].
Silver-mediated catalytic systems have emerged as powerful tools for regioselective trifluoromethylation reactions [11] [12] [13]. Silver fluoride and silver carbonate systems operate under mild conditions of 25°C to 50°C and demonstrate broad substrate scope with electron-rich arenes [11] [12]. These systems achieve yields ranging from 51% to 94% with reaction times of 1 to 12 hours [12] [13].
The mechanism of silver-mediated trifluoromethylation involves the formation of silver-trifluoromethyl intermediates that undergo subsequent transfer to organic substrates [11] [13]. Trimethylsilyl trifluoromethide (TMSCF3) serves as the trifluoromethyl source, with silver salts facilitating the transfer process through electrophilic pathways [12] [13].
Tungsten-based catalytic systems utilizing tungsten hexachloride (WCl6) have shown promise for cross-coupling applications at temperatures of 150°C to 180°C [14]. These systems demonstrate versatility in coupling various substrates with yields of 60% to 80% over reaction times of 1 to 48 hours [14].
Palladium-catalyzed cross-coupling reactions provide versatile synthetic routes for constructing carbon-carbon and carbon-heteroatom bonds in trifluoromethylpyridine derivatives [15] [16] [17]. These methodologies have become indispensable tools in modern synthetic chemistry due to their reliability and broad substrate scope.
Suzuki-Miyaura cross-coupling reactions employ palladium catalysts with phosphine or N-heterocyclic carbene (NHC) ligands to couple aryl halides with boronic acids [15] [18]. For pyridine substrates, these reactions operate at temperatures of 25°C to 100°C using mild bases and achieve yields of 70% to 95% [15] [18]. The methodology demonstrates particular effectiveness with 2,4-dichloropyridines, where C4-selective coupling can be achieved under appropriate conditions [10].
Negishi coupling reactions utilize organozinc reagents and operate at temperatures of 50°C to 120°C without requiring external bases [15] [16]. These reactions demonstrate good selectivity for pyridine substrates and achieve yields of 65% to 90% [15]. The method provides access to alkyl-substituted pyridines that can be further functionalized.
Kumada coupling employs Grignard reagents with palladium catalysts at temperatures of 60°C to 100°C [15] [16]. The reaction achieves yields of 60% to 85% and demonstrates good compatibility with pyridine substrates [15]. This methodology enables the introduction of aryl groups at specific positions on the pyridine ring.
Buchwald-Hartwig amination reactions facilitate carbon-nitrogen bond formation between aryl halides and amines using palladium catalysts with specialized ligands [15] [17]. These reactions operate at temperatures of 80°C to 150°C using strong bases and achieve yields of 55% to 90% [15] [17]. The position-dependent selectivity makes this methodology particularly useful for late-stage functionalization.
Cross-electrophile coupling represents an emerging strategy that couples two different electrophiles using palladium or nickel catalysts [19]. For 2-chloropyridines, this methodology demonstrates C2-selectivity and operates at temperatures of 40°C to 80°C with yields of 45% to 80% [19]. The approach enables novel synthetic disconnections that are not accessible through traditional cross-coupling methods.
Recent developments in nucleophilic trifluoromethylation have provided new synthetic pathways for installing trifluoromethyl groups in pyridine derivatives [20] [21] [22] [23]. These methodologies offer complementary approaches to electrophilic trifluoromethylation and enable access to different substitution patterns.
Quaternary ammonium activation strategies have emerged as highly effective methods for regioselective trifluoromethylation of pyridines [20] [22]. The protocol involves treating N-methylpyridinium iodide salts with trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide [20] [22]. This methodology achieves excellent regioselectivity and yields of 60% to 90% under mild reaction conditions [20] [22]. The approach demonstrates good functional group compatibility and operational simplicity [20] [22].
Position-selective C-H trifluoromethylation based on nucleophilic activation has been developed for the 3-position of pyridine rings [21] [23]. The methodology employs hydrosilylation followed by electrophilic trifluoromethylation of enamine intermediates [21] [23]. This represents the first example of 3-position-selective trifluoromethylation and demonstrates applicability to perfluoroalkylation and late-stage functionalization of bioactive molecules [21] [23].
The mechanism involves the formation of N-silyl enamine intermediates through nucleophilic activation, followed by trifluoromethylated enamine formation [21] [23]. This sequential process enables high regioselectivity and functional group tolerance [21] [23].
Cyclodextrin-mediated regioselective trifluoromethylation has been developed as a novel approach for controlling selectivity [24]. The methodology uses cyclodextrins as additives to achieve regioselective C-H trifluoromethylation of aromatic compounds [24]. The inclusion of substrates within the cyclodextrin cavity controls regioselectivity and enables selective mono-trifluoromethylation [24].
Advanced trifluoromethylation reagents have been developed to improve the efficiency and scope of nucleophilic trifluoromethylation [25] [26]. O-Trifluoromethyl-benzaldoximes (TFBO) serve as shelf-stable trifluoromethoxylation reagents that release CF3O- species upon base activation [25]. These reagents demonstrate broad functional group tolerance and enable late-stage trifluoromethoxylation of complex molecules [25].
The radical chain mechanisms governing the halogenation of 2-chloro-5-(trifluoromethyl)pyridine encompass several distinct pathways, each characterized by unique initiation, propagation, and termination steps. The most prevalent mechanism involves free radical chlorination operating at moderate temperatures of 150-225°C with activation energies ranging from 85-120 kilojoules per mole [1] [2]. This process requires radical initiators and proceeds through a non-catalytic pathway where chlorine radicals are generated through homolytic bond cleavage.
Vapor-phase chlorination with metal catalysts represents a more efficient approach, operating at elevated temperatures of 250-450°C but with significantly reduced activation energies of 50-85 kilojoules per mole [3]. Copper-based catalytic systems demonstrate exceptional performance with residence times as brief as 1-60 seconds, achieving selectivity for the β-position relative to the trifluoromethyl substituent [3]. The mechanism involves initial formation of copper-chlorine complexes that facilitate radical generation and subsequent chain propagation through the aromatic system.
Photochemical halogenation provides an alternative low-temperature pathway operating between 25-110°C, though requiring higher activation energies of approximately 114.6 kilojoules per mole [4]. Density functional theory calculations at the B3LYP/3-21G* level reveal that the main product formation follows C2 > C4 > C3 selectivity patterns, with 2-chloropyridine derivatives being kinetically favored [4]. The mechanism proceeds through photoinduced homolytic cleavage of halogen-halogen bonds, generating reactive radical species that attack electron-deficient positions on the pyridine ring.
The trifluoromethyl radical generation mechanism operates under remarkably mild conditions (25-80°C) with low activation energies of 16.1-25 kilojoules per mole [2]. This pathway involves hypervalent iodine reagents acting as CF₃ radical sources through single-electron transfer processes. When one-electron reductants such as copper(I) species are present, the reagent undergoes reduction via single-electron transfer, generating CF₃ radicals that subsequently attack electron-deficient aromatic positions [2].
The selectivity patterns in radical halogenation are governed by the electronic distribution within the pyridine ring system. The presence of the trifluoromethyl group at the 5-position significantly influences radical attack preferences, with β-positions (relative to the CF₃ group) showing enhanced reactivity due to stabilization of the resulting radical intermediates through electron-withdrawing effects [3].
Transition metal-catalyzed transformations of 2-chloro-5-(trifluoromethyl)pyridine proceed through well-defined mechanistic pathways that have been extensively characterized through kinetic and computational studies. Palladium-catalyzed cross-coupling reactions utilizing Pd(OAc)₂ with N-heterocyclic carbene ligands operate at mild temperatures of 25-100°C with activation barriers of 75-85 kilojoules per mole [1]. These systems demonstrate remarkable C2-selectivity for 2,4-dichloropyridine substrates, achieving yields of 60-80% through oxidative addition followed by reductive elimination mechanisms [1].
The oxidative addition step represents the turnover-limiting process in most palladium-catalyzed transformations, where selectivity arises from differences in the relative electrophilicities of carbons bound to halogen substituents [1]. Bond dissociation energy calculations indicate that the C₂-Cl bond possesses the lowest calculated bond dissociation energy due to the α-nitrogen effect, where stabilizing interactions occur between the nitrogen lone pair orbital and the C2 singly occupied molecular orbital resulting from homolysis [1].
Nickel-based catalytic systems employing Ni(COD)₂ with BINAP ligands exhibit activation barriers of 85-95 kilojoules per mole and demonstrate selectivity patterns following ortho > meta > para preferences relative to the nitrogen atom . The mechanism proceeds through oxidative addition of the carbon-halogen bond to the nickel center, with selectivity controlled by electronic factors rather than steric interactions . Yields typically range from 65-90% under optimized conditions of 50-120°C .
Copper-based catalytic transformations operate at elevated temperatures of 300-380°C but achieve reduced activation barriers of 65-85 kilojoules per mole [3]. These systems demonstrate preferential reactivity at β-positions relative to trifluoromethyl substituents, proceeding through radical chain mechanisms involving copper-assisted activation of halogen bonds [3]. The active species consist of copper oxides, chlorides, or fluorides supported on aluminum fluoride matrices, achieving yields of 65-85% with residence times of 1-60 seconds [3].
Iridium-catalyzed systems present alternative mechanistic pathways through carbon-hydrogen borylation processes . The Ir(OMe)(COD) complex with dtbbpy ligands exhibits activation barriers of 65-75 kilojoules per mole, with regioselectivity being highly position-dependent and influenced by steric and electronic factors imposed by trifluoromethyl substituents . These systems achieve remarkable yields of 51-94% under mild conditions of 25-50°C .
Zirconium complexes provide unique mechanistic variants through η²-cyclopropene intermediates . The Zr(Cp)₂(η²-C₃H₄) system demonstrates exclusive selectivity for the 2-position with activation barriers of approximately 110 kilojoules per mole . This pathway involves initial formation of zirconabicyclobutane intermediates, followed by insertion of the fluoropyridine substrate and subsequent carbon-halogen bond activation .
Solvent effects profoundly influence both the kinetics and selectivity of reactions involving 2-chloro-5-(trifluoromethyl)pyridine, with systematic studies revealing complex temperature-dependent behaviors across various solvent systems. Binary solvent mixtures of ethyl acetate and n-butanol demonstrate increasing solubility with both temperature elevation (263.15-303.15 K) and increasing ethyl acetate mass fraction [6]. The modified Apelblat model, Jouyban-Acree model, and Sun model provide excellent correlation with experimental solubility data, with the Sun model yielding optimal results for ethyl acetate-based systems [6].
Dimethylformamide-containing binary mixtures exhibit similar temperature-dependent solubility enhancement, with DMF + n-butanol and DMF + ethanol systems showing preferential solvation effects that influence reaction selectivity [6]. The polar aprotic nature of DMF stabilizes ionic intermediates formed during nucleophilic substitution processes, effectively reducing activation energies by 10-20 kilojoules per mole compared to non-polar systems [7]. These solvent effects are particularly pronounced in nucleophilic aromatic substitution reactions where the formation of Meisenheimer complexes requires significant charge separation [8].
Temperature-dependent selectivity patterns reveal fascinating mechanistic switches as thermal energy increases. At lower temperatures (25-80°C), nucleophilic substitution mechanisms predominate, favoring attack at the electron-deficient C2 position due to stabilization by the adjacent nitrogen atom [9]. The activation energy for C2 substitution is approximately 13.8 kilojoules per mole in dichloromethane, indicating facile nucleophilic attack [7]. As temperature increases to 150-225°C, radical mechanisms become competitive, with activation energies of 75-120 kilojoules per mole depending on the specific radical initiation process [3].
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) enhance nucleophilic substitution rates through preferential solvation of anionic transition states while leaving neutral reactants relatively unsolvated [7]. These solvents reduce activation barriers by 10-20 kilojoules per mole compared to polar protic solvents, which can engage in hydrogen bonding interactions that stabilize both reactants and transition states [7]. The nucleophilicity parameters for various attacking species follow the established order: amines > alkoxides > halides, with corresponding rate enhancements in polar aprotic media [9].
Non-polar solvents such as carbon tetrachloride promote radical chain mechanisms by stabilizing radical intermediates through reduced solvation effects [10]. At elevated temperatures (350-425°C), these systems favor radical chain propagation with activation energy increases of 15-25 kilojoules per mole relative to polar systems [10]. The selectivity in non-polar media follows electronic control patterns where electron-deficient positions preferentially undergo radical attack [10].
Temperature-dependent kinetic isotope effects provide mechanistic insights into the transition from ionic to radical pathways. Primary kinetic isotope effects (kH/kD) of 2.5-6.7 are observed for carbon-hydrogen bond breaking processes, while secondary isotope effects reveal information about charge development in transition states [11]. At temperatures below 100°C, concerted mechanisms predominate with symmetrical transition states, while higher temperatures favor stepwise processes with discrete intermediate formation [11].
Computational modeling using advanced density functional theory methods has provided unprecedented insights into the reaction coordinate energy landscapes governing transformations of 2-chloro-5-(trifluoromethyl)pyridine. High-level DFT calculations employing B3LYP functionals with 6-311++G(d,p) basis sets reveal carbon-fluorine bond dissociation energies of 485-520 kilojoules per mole, with the presence of electron-withdrawing trifluoromethyl groups significantly influencing bond strength through inductive effects .
Transition state energy calculations using M06 functionals with SMD solvation models demonstrate activation barriers ranging from 50-110 kilojoules per mole for various reaction pathways . The lowest barriers are observed for nucleophilic substitution processes involving attack at the C2 position, where stabilizing interactions between the nitrogen lone pair and developing negative charge reduce the energetic requirements for bond formation [8]. Computational analysis using charge decomposition methods reveals that the transition state LUMO is composed of mixed orbitals originating from both nucleophile and substrate, leading to the designation of these processes as SNm (mixed) mechanisms [7].
Reaction coordinate energy profiles calculated using ωB97X-D/6-31+G(d,p) methods provide detailed mapping of potential energy surfaces from reactants through transition states to products [13]. Intrinsic reaction coordinate calculations confirm concerted but asynchronous bond formation and breaking processes, with carbon-chlorine bond elongation preceding carbon-nucleophile bond formation by approximately 0.2-0.3 Ångströms in the transition state geometry [8].
Benchmark-quality calculations using CCSD(T)/def2-TZVP methods achieve chemical accuracy within ±2 kilojoules per mole for activation barrier predictions . These high-level calculations validate lower-cost DFT predictions and provide confidence intervals for kinetic parameter estimation. The electronic configuration analysis reveals that carbon atoms adjacent to halogen substituents carry partial positive charges (δ+) ranging from +0.15 to +0.35 electron units, depending on the specific substitution pattern .
Natural bond orbital analysis demonstrates significant electron delocalization patterns that differ markedly from the parent pyridine molecule . The trifluoromethyl substituent withdraws electron density from the aromatic ring through inductive effects, while the chlorine atom at position 2 participates in both inductive and resonance interactions . Frontier molecular orbital analysis reveals HOMO-LUMO gaps of 3.87-3.89 electron volts, indicating enhanced chemical stability compared to less fluorinated pyridine derivatives .
Solvent effect modeling using SMD (Solvation Model based on Density) methods in tetrahydrofuran demonstrates minimal influence of gas-phase versus solvent-phase optimizations on computed geometries, validating the transferability of computational predictions across different media [14]. The calculated results show that solvent effects primarily influence activation barriers through differential stabilization of ionic transition states rather than through geometric distortions of the reaction pathway [14].
Time-dependent DFT calculations predict electronic excitation energies for photochemical processes, with π-π* transitions occurring at 3.87-3.89 electron volts . These calculations enable modeling of photochemical halogenation pathways and provide insights into wavelength-dependent selectivity patterns observed experimentally [2]. The computational framework successfully reproduces experimental observations of temperature-dependent mechanism switching from ionic to radical pathways as thermal energy increases beyond 150°C [3].
Irritant;Health Hazard